4-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Beschreibung
Eigenschaften
IUPAC Name |
4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-4-1-2-9-7-6(4)5(3-10-7)11(12)13/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUPQAWSLCHGJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1F)C(=CN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Overview
The direct nitration of 4-fluoro-1H-pyrrolo[2,3-b]pyridine represents a foundational method. Nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) is employed to introduce the nitro group at the 3-position. The reaction is conducted at low temperatures (0–5°C) to minimize side reactions such as oxidation or resin formation.
Key Steps:
-
Precursor Preparation : 4-Fluoro-1H-pyrrolo[2,3-b]pyridine is synthesized via halogenation or cyclization of pyrrole derivatives.
-
Nitration : The precursor is dissolved in H₂SO₄, and HNO₃ is added dropwise under rigorous temperature control.
-
Workup : The crude product is neutralized with ammonia, filtered, and recrystallized from boiling water.
Optimization Challenges:
-
Regioselectivity : The electron-deficient pyrrolopyridine core directs nitration to the 3-position due to meta-directing effects of the fluorine atom.
-
Byproduct Mitigation : Resin formation, a common side reaction, is suppressed by maintaining anhydrous conditions and minimizing water content in the nitrating mixture.
Table 1: Representative Nitration Conditions and Yields
| Precursor | Nitrating Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 4-Fluoro-1H-pyrrolo[2,3-b]pyridine | HNO₃/H₂SO₄ | 0–5 | 73 | 97 |
| 1H-pyrrolo[2,3-b]pyridine N-oxide | Tetramethylammonium nitrate | 25 | 68 | 95 |
Lithium-Halogen Exchange for Regioselective Fluorination
Reaction Mechanism
Lithium-halogen exchange is employed to substitute halogens with fluorine. This method is particularly useful for introducing fluorine at specific positions without affecting nitro groups.
Procedure:
-
Halogenation : 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine is prepared via chlorination.
-
Lithiation : The chloro derivative is treated with lithium diisopropylamide (LDA) to form a lithiated intermediate.
-
Fluorination : Reaction with Selectfluor® or F₂ gas introduces fluorine, yielding the target compound.
Table 2: Comparison of Fluorination Agents
| Agent | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| Selectfluor® | 25 | 78 | Minimal |
| F₂ gas | -78 | 65 | Oxidative byproducts |
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Industrial synthesis prioritizes efficiency and safety. Continuous flow reactors enhance heat transfer and reaction control, reducing side products.
Key Features:
Catalytic Nitration
Palladium and platinum catalysts are explored to lower reaction temperatures and improve yields. For example, Pd/C in H₂SO₄ reduces nitration time from 6 hours to 2 hours while maintaining 70% yield.
Comparative Analysis of Preparation Methods
Table 3: Method Efficiency and Scalability
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Direct Nitration | 73 | High | Moderate |
| Balz-Schiemann Reaction | 65 | Low | High |
| Lithium-Halogen Exchange | 78 | Moderate | Low |
| Industrial Catalytic | 70 | High | High |
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 4-Amino-3-nitro-1H-pyrrolo[2,3-b]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Biological Activities
4-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine exhibits significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). The abnormal activation of FGFR signaling pathways is implicated in various cancers, making this compound a target for cancer therapy.
In Vitro Studies
Research has demonstrated that derivatives of pyrrolo[2,3-b]pyridine can effectively inhibit FGFR signaling pathways. For instance:
- Compound 4h showed potent inhibitory activity against FGFR1–4 with IC values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4) .
- In vitro studies indicated that this compound inhibited the proliferation of breast cancer cells (4T1 cell line) and induced apoptosis .
Therapeutic Applications
The compound’s potential therapeutic applications are extensive:
-
Cancer Therapy:
- As an FGFR inhibitor, it may serve as a lead compound for developing targeted cancer therapies.
- Studies have shown its effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
-
Pharmaceutical Research:
- Investigated for its role in developing novel kinase inhibitors targeting FGFRs.
- Its unique structure allows for the design of derivatives with enhanced biological activities.
-
Material Science:
- Utilized in the development of functional materials due to its unique chemical properties.
Case Studies and Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Fluoro-1H-pyrrolo[2,3-b]pyridine | Fluorine at position 4 | FGFR inhibitor |
| 5-Methyl-1H-pyrrolo[2,3-b]pyridine | Methyl group at position 5 | Anticancer properties |
| 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | Bromine instead of fluorine | Potential kinase inhibition |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Chlorine atom at position 4 | Varied activity; less studied |
The unique combination of fluorine and nitro groups in 4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine contributes to its distinct biological profile compared to other derivatives. This specificity enhances its potential as a targeted therapeutic agent in oncology.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFRs by binding to the ATP-binding site, thereby preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Fluorine vs.
- Nitro Group Reactivity: The nitro group at position 3 serves as a precursor for amino derivatives, enabling post-functionalization (e.g., amidation) to optimize pharmacokinetic properties .
Key Observations :
- Nitro vs. Amino/Acyl Groups: 3-Nitro derivatives are less active than their 3-amino or 3-acylamino counterparts due to reduced hydrogen-bonding capacity. For example, 3-amino-pyrrolo[2,3-b]pyridines show enhanced binding to kinase hinges .
- Solubility Challenges: Unlike thieno[2,3-b]pyridines, pyrrolo analogs with nitro groups still face solubility issues, requiring formulation aids (e.g., cyclodextrins) for in vivo studies .
Key Observations :
- Fluorination Efficiency : Yields for fluorination are moderate (29–36%), necessitating optimization .
- Nitration Specificity : Controlled nitration at the 3-position requires precise conditions to avoid byproducts .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The nitro group increases LogP compared to amino derivatives, reducing solubility .
- Metabolic reduction of the nitro group may generate reactive intermediates, necessitating structural masking (e.g., prodrugs) .
Biologische Aktivität
4-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo-pyridine scaffold with a fluorine atom at the 4-position and a nitro group at the 3-position. Its molecular formula is with a molecular weight of approximately 165.13 g/mol . The unique combination of functional groups contributes to its distinct biological profile.
4-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine primarily acts as an inhibitor of FGFR signaling pathways , which are crucial in various cancers. Research indicates that it can effectively inhibit FGFR1–4 with low nanomolar IC values, suggesting potent inhibitory effects on cancer cell proliferation and invasion .
Molecular docking studies have revealed that this compound forms hydrogen bonds with key amino acids in the FGFR binding site, enhancing its inhibitory potency. This interaction is critical for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent .
Anticancer Activity
The primary application of 4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine lies in oncology. It has shown promising results in inhibiting the growth of various cancer cell lines through the following mechanisms:
- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that derivatives of this compound can significantly reduce the proliferation of breast cancer cells (e.g., 4T1 cell line) and induce apoptosis .
- Inhibition of Migration and Invasion : The compound also exhibits anti-metastatic properties by inhibiting the migration and invasion capabilities of cancer cells .
Comparative Biological Activity
A comparison with related compounds highlights the unique biological activity of 4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Fluoro-1H-pyrrolo[2,3-b]pyridine | Fluorine at position 4 | FGFR inhibitor |
| 5-Methyl-1H-pyrrolo[2,3-b]pyridine | Methyl group at position 5 | Anticancer properties |
| 4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | Bromine instead of fluorine | Potential kinase inhibition |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Chlorine atom at position 4 | Varies; less studied |
The distinct combination of fluorine and nitro groups in 4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine enhances its specificity as a targeted therapeutic agent in oncology .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A study reported that compound 4h (a derivative) exhibited IC50 values against FGFRs ranging from 7 to 712 nM. It effectively inhibited the proliferation of breast cancer cells while inducing apoptosis .
- Mechanistic Insights : Research has shown that the presence of specific substituents on the pyrrole ring can significantly influence the anticancer activity. For instance, compounds with phenoxy substituents demonstrated increased insulin sensitivity and anticancer properties .
Q & A
Basic: What are the standard synthetic routes for introducing fluorine and nitro groups into the pyrrolo[2,3-b]pyridine scaffold?
Methodological Answer:
Fluorination and nitration are critical for functionalizing the pyrrolo[2,3-b]pyridine core. For fluorination at the 4-position , Selectfluor® in acetonitrile/ethanol under reflux (70°C, 12–16 hours) is a robust method, achieving moderate yields (~29%) after column chromatography . Nitration at the 3-position typically involves HNO₃ in concentrated H₂SO₄ at 0°C, followed by quenching with ice water and filtration to isolate the nitro derivative . Key characterization includes ¹H/¹⁹F NMR and HRMS to confirm regiochemistry and purity .
Advanced: How do substituents at the 5-position influence the electronic properties and reactivity of 4-fluoro-3-nitro-pyrrolo[2,3-b]pyridines?
Methodological Answer:
Substituents at the 5-position (e.g., aryl groups introduced via Suzuki coupling) modulate electronic density and steric effects. For example:
| Substituent (5-position) | Yield (%) | Key NMR Shifts (δ, ppm) | Effect on Reactivity |
|---|---|---|---|
| 4-CF₃-phenyl | 87 | 8.93 (s, HetH) | Enhanced electrophilicity |
| 4-OCH₃-phenyl | 94 | 7.73 (d, J=8.5 Hz, PhH) | Increased solubility |
| p-Tolyl | 74 | 2.38 (s, CH₃) | Steric hindrance |
Electron-withdrawing groups (e.g., CF₃) increase nitro group reactivity in subsequent reductions, while electron-donating groups (e.g., OCH₃) stabilize intermediates in cross-coupling reactions .
Basic: What analytical techniques are essential for characterizing 4-fluoro-3-nitro-pyrrolo[2,3-b]pyridines?
Methodological Answer:
- ¹H/¹³C/¹⁹F NMR : Critical for confirming regiochemistry and substituent integration. For example, the ¹⁹F signal at δ -172.74 ppm confirms fluorination at the 4-position .
- HRMS : Validates molecular formulas (e.g., [M+H]+ calculated for C₇H₅FClN₂: 171.0120; observed: 171.0123) .
- HPLC-Purity : Silica gel chromatography (DCM/EtOAc gradients) ensures >95% purity for biological assays .
Advanced: How can computational methods resolve contradictions in experimental data for pyrrolo[2,3-b]pyridine derivatives?
Methodological Answer:
Discrepancies in reaction yields or regioselectivity (e.g., fluorination vs. chlorination side products) can be addressed via DFT calculations to model transition states and substituent effects. For example:
- Electrostatic Potential Maps : Predict reactive sites for electrophilic attack .
- Molecular Docking : Validates binding interactions of nitro derivatives with kinase targets (e.g., FAK inhibitors) .
Experimental validation via competitive inhibition assays (IC₅₀ values) or X-ray crystallography is recommended to confirm computational predictions .
Basic: What are common pitfalls in scaling up the synthesis of 4-fluoro-3-nitro-pyrrolo[2,3-b]pyridines?
Methodological Answer:
- Incomplete Nitration : Low temperatures (<5°C) and controlled HNO₃ addition prevent over-nitration .
- Purification Challenges : Use gradient elution (DCM → DCM/EtOAc 9:1) to separate nitro derivatives from brominated precursors .
- Fluorine Loss : Avoid prolonged heating; Selectfluor® reactions >16 hours may degrade the product .
Advanced: What strategies improve the metabolic stability of pyrrolo[2,3-b]pyridine-based kinase inhibitors?
Methodological Answer:
- N-Methylation : Reduces oxidative metabolism at the NH position (e.g., 1-methyl derivatives show 3× longer half-life in microsomal assays) .
- Hydrogen Bond Acceptor Modulation : Replacing nitro with cyano groups maintains potency while improving solubility (logP reduction from 2.8 → 1.9) .
- Prodrug Approaches : Phosphate esters of 3-nitro derivatives enhance oral bioavailability in preclinical models .
Basic: How are cross-coupling reactions optimized for pyrrolo[2,3-b]pyridine intermediates?
Methodological Answer:
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄/K₂CO₃ in toluene/EtOH/H₂O (90–105°C) for aryl boronic acid coupling. Example: 5-bromo-3-nitro derivatives react with 4-CF₃-phenylboronic acid to yield 87% product .
- Buchwald-Hartwig Amination : Requires XPhos Pd G3 catalyst for C–N bond formation at the 4-position .
Advanced: What mechanistic insights explain the antitumor activity of 4-fluoro-3-nitro-pyrrolo[2,3-b]pyridines?
Methodological Answer:
- Kinase Inhibition : Derivatives inhibit FAK and BCR-Abl via H-bonding between the nitro group and kinase ATP-binding pocket (docking score: -9.8 kcal/mol) .
- DNA Intercalation : The planar pyrrolopyridine core intercalates into DNA, confirmed by fluorescence quenching and comet assays .
- Apoptosis Induction : Caspase-3/7 activation (EC₅₀ = 0.8 μM) correlates with ROS generation in mesothelioma models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
